4-[(Benzyloxy)methyl]-4-(chloromethyl)oxane
Description
4-[(Benzyloxy)methyl]-4-(chloromethyl)oxane is an oxane (tetrahydropyran) derivative featuring two distinct substituents at the 4-position: a benzyloxymethyl group (-CH₂-O-benzyl) and a chloromethyl group (-CH₂Cl). Its molecular formula is C₁₄H₁₇ClO₂, with a molecular weight of 252.73 g/mol. The benzyloxymethyl group introduces aromaticity and lipophilicity, while the chloromethyl group enhances electrophilic reactivity, making the compound a versatile intermediate in organic synthesis. Applications span pharmaceutical precursors, agrochemicals, and polymer chemistry, leveraging its dual functional groups for sequential substitution or polymerization reactions .
Properties
Molecular Formula |
C14H19ClO2 |
|---|---|
Molecular Weight |
254.75 g/mol |
IUPAC Name |
4-(chloromethyl)-4-(phenylmethoxymethyl)oxane |
InChI |
InChI=1S/C14H19ClO2/c15-11-14(6-8-16-9-7-14)12-17-10-13-4-2-1-3-5-13/h1-5H,6-12H2 |
InChI Key |
LOESRXUNXYOLNG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(COCC2=CC=CC=C2)CCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(Benzyloxy)methyl]-4-(chloromethyl)oxane typically involves the reaction of benzyloxy compounds with chloromethylating agents. One common method involves the use of 4-(benzyloxy)benzyl chloride as a starting material . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[(Benzyloxy)methyl]-4-(chloromethyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted products.
Oxidation Reactions: The benzyloxy group can be oxidized to form benzoic acid derivatives under oxidative conditions using reagents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the benzyloxy group, to form benzyl alcohol derivatives using reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-[(Benzyloxy)methyl]-4-(chloromethyl)oxane has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Material Science: It is used in the development of novel materials with specific chemical properties, such as polymers and resins.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 4-[(Benzyloxy)methyl]-4-(chloromethyl)oxane involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group can interact with hydrophobic pockets in proteins, while the chloromethyl group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modulation of enzyme activity. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific biological context.
Comparison with Similar Compounds
Chloromethyl vs. Bromomethyl Groups
Benzyloxymethyl vs. Aliphatic Substituents
- Lipophilicity : The benzyloxymethyl group increases logP (lipophilicity) by ~1.5 units compared to aliphatic chains (e.g., butan-2-yl), enhancing membrane permeability in drug design .
- Steric Effects : The bulky benzyl group may hinder reactions at the chloromethyl site unless steric shielding strategies are employed .
Biological Activity
4-[(Benzyloxy)methyl]-4-(chloromethyl)oxane is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the oxetane class, characterized by a four-membered cyclic ether structure, which has been explored for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4-[(Benzyloxy)methyl]-4-(chloromethyl)oxane can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C12H13ClO2 |
| Molecular Weight | 226.68 g/mol |
| IUPAC Name | 4-[(Benzyloxy)methyl]-4-(chloromethyl)oxane |
| CAS Number | [B13245498] |
The biological activity of 4-[(Benzyloxy)methyl]-4-(chloromethyl)oxane is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The chloromethyl group is known to participate in nucleophilic substitution reactions, potentially leading to enzyme inhibition.
- Receptor Binding : The benzyloxy group may facilitate binding to specific receptors, influencing signal transduction pathways involved in various physiological processes.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives containing oxetane rings have shown efficacy against various bacterial strains, suggesting that 4-[(Benzyloxy)methyl]-4-(chloromethyl)oxane may possess similar activity.
Anticancer Potential
Studies have explored the anticancer potential of oxetane derivatives, revealing that modifications can enhance their cytotoxicity against cancer cell lines. The ability of this compound to induce apoptosis in malignant cells has been a focal point in recent research.
Case Studies and Research Findings
- Antimicrobial Studies : A study assessing the antimicrobial activity of oxetane derivatives found that certain modifications significantly improved their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The study highlighted the importance of functional groups in enhancing biological activity .
- Cytotoxicity Assays : In vitro assays conducted on similar compounds showed varying degrees of cytotoxicity against different cancer cell lines, including breast and lung cancer cells. These findings suggest that structural modifications could lead to enhanced anticancer properties .
- Neuroprotective Research : Investigations into dual AChE/BuChE inhibitors have revealed that certain oxetane-based compounds exhibit significant neuroprotective effects, potentially offering new avenues for Alzheimer's treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
